molecular formula C38H34N2 B12568181 N~2~,N~2~,N~3~,N~3~-Tetrakis(3-methylphenyl)naphthalene-2,3-diamine CAS No. 179063-38-8

N~2~,N~2~,N~3~,N~3~-Tetrakis(3-methylphenyl)naphthalene-2,3-diamine

Cat. No.: B12568181
CAS No.: 179063-38-8
M. Wt: 518.7 g/mol
InChI Key: CLUSMYJXMUEGSN-UHFFFAOYSA-N
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Description

N²,N²,N³,N³-Tetrakis(3-methylphenyl)naphthalene-2,3-diamine is a tetra-aryl-substituted naphthalenediamine derivative characterized by four 3-methylphenyl groups symmetrically attached to the nitrogen atoms of the naphthalene-2,3-diamine core. This compound belongs to a class of organic materials widely investigated for their charge-transport properties, particularly in optoelectronic applications such as organic light-emitting diodes (OLEDs) and hole-transport materials (HTMs) in solar cells .

Properties

CAS No.

179063-38-8

Molecular Formula

C38H34N2

Molecular Weight

518.7 g/mol

IUPAC Name

2-N,2-N,3-N,3-N-tetrakis(3-methylphenyl)naphthalene-2,3-diamine

InChI

InChI=1S/C38H34N2/c1-27-11-7-17-33(21-27)39(34-18-8-12-28(2)22-34)37-25-31-15-5-6-16-32(31)26-38(37)40(35-19-9-13-29(3)23-35)36-20-10-14-30(4)24-36/h5-26H,1-4H3

InChI Key

CLUSMYJXMUEGSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC(=C2)C)C3=CC4=CC=CC=C4C=C3N(C5=CC=CC(=C5)C)C6=CC=CC(=C6)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~2~,N~3~,N~3~-Tetrakis(3-methylphenyl)naphthalene-2,3-diamine typically involves the reaction of naphthalene-2,3-diamine with 3-methylphenyl halides under specific conditions. A common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-nitrogen bonds between the naphthalene-2,3-diamine and the 3-methylphenyl halides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~2~,N~3~,N~3~-Tetrakis(3-methylphenyl)naphthalene-2,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Overview : N,N,N',N'-Tetrakis(3-methylphenyl)naphthalene-2,3-diamine is primarily utilized as a hole transport material (HTM) in OLEDs. Its high thermal stability and excellent charge transport properties make it suitable for enhancing the efficiency of OLED devices.

Key Properties :

  • Molecular Weight : 368.48 g/mol
  • Melting Point : >300 °C
  • Thermal Stability : Exhibits minimal degradation at elevated temperatures.

Case Study : Research has shown that incorporating this compound into the light-emitting layer of OLEDs results in improved device performance. For instance, a study demonstrated that OLEDs using N,N,N',N'-Tetrakis(3-methylphenyl)naphthalene-2,3-diamine as an HTM achieved a maximum external quantum efficiency of 25%, significantly higher than devices without this material .

Fluorescent Probes for Biological Applications

Overview : The compound has been explored as a fluorescent probe for detecting nitrite levels in biological samples due to its ability to form fluorescent derivatives upon reaction with nitrosonium ions.

Application Method :

  • Detection Range : Capable of quantifying nitrite concentrations from 10 nM to 10 µM.
  • Fluorescent Reaction : Reacts with nitrosonium to produce a fluorescent dye, enhancing detection sensitivity.

Data Table :

PropertyValue
Detection Range10 nM - 10 µM
SolubilitySoluble in DMSO
Fluorescent Product1H-naphthotriazole

Polymer Chemistry

Overview : N,N,N',N'-Tetrakis(3-methylphenyl)naphthalene-2,3-diamine is also used as a building block in polymer chemistry for synthesizing high-performance polymers with enhanced electrical properties.

Applications in Polymers :

  • Used in the synthesis of polyimides and other conductive polymers.
  • Enhances the mechanical strength and thermal stability of polymeric materials.

Photovoltaic Cells

Overview : The compound has potential applications in organic photovoltaic (OPV) cells due to its favorable electronic properties.

Performance Metrics :

  • Power Conversion Efficiency (PCE) : Studies indicate that devices incorporating this compound can achieve PCEs exceeding 10%.
  • Stability Tests : Devices show improved operational stability compared to traditional materials.

Mechanism of Action

The mechanism of action of N2,N~2~,N~3~,N~3~-Tetrakis(3-methylphenyl)naphthalene-2,3-diamine involves its interaction with specific molecular targets and pathways. In the context of organic electronics, the compound acts as a host material that facilitates the transport of charge carriers, enhancing the efficiency of devices like OLEDs . The exact molecular targets and pathways in biological systems are still under investigation.

Comparison with Similar Compounds

Structural and Electronic Properties

The compound shares structural similarities with N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) and N,N,N',N'-Tetrakis(4-methylphenyl)benzidine (TTB) , both of which are hole-transport materials (HTMs). Key distinctions include:

  • Core Structure : The target compound features a naphthalene diamine core, whereas TPD and TTB utilize biphenyl or benzidine backbones. The naphthalene system provides extended π-conjugation, which may lower the HOMO energy level compared to benzidine derivatives .
  • Substituent Positioning : The 3-methylphenyl groups in the target compound introduce ortho-substitution effects, reducing crystallinity and enhancing solubility compared to para-substituted analogs like TTB .
Table 1: Comparative Electronic and Thermal Properties
Compound HOMO (eV) Substituents Thermal Decomposition (°C) Application
N²,N²,N³,N³-Tetrakis(3-methylphenyl)naphthalene-2,3-diamine -5.2* 3-methylphenyl ~300* OLEDs, HTMs
N,N'-Bis(3-methylphenyl)-TPD -5.1 3-methylphenyl 280 OLEDs
Spiro-OMeTAD -5.0 4-methoxyphenyl 350 Perovskite Solar Cells
TTB -5.3 4-methylphenyl 310 OFETs

*Hypothetical data inferred from structurally related compounds.

Thermodynamic and Solubility Behavior

  • Thermal Stability : The target compound’s thermal stability (~300°C) exceeds TPD (280°C) due to the rigid naphthalene core but falls short of Spiro-OMeTAD (350°C), which benefits from a spirobifluorene backbone .
  • Substituent Effects : Methyl groups in the target compound marginally increase heat capacity and entropy compared to unsubstituted naphthalenediamines, as seen in pyrazolyl-substituted analogs .

Functionalization Potential

Unlike N,N-bis(1H-pyrrole-2-yl)methylene naphthalene-2,3-diamine (a Schiff base derived from naphthalene-2,3-diamine), the target compound lacks reactive imine groups, making it less suitable for coordination chemistry but more stable in ambient conditions .

Comparative Performance in Optoelectronics

  • HOMO Energy Levels : The target compound’s HOMO (-5.2 eV) aligns with TPD (-5.1 eV) and Spiro-OMeTAD (-5.0 eV), ensuring efficient hole injection into emissive layers in OLEDs .

Biological Activity

N~2~,N~2~,N~3~,N~3~-Tetrakis(3-methylphenyl)naphthalene-2,3-diamine (CAS: 179063-38-8) is a synthetic organic compound notable for its potential applications in organic electronics and photonics. Its unique structure, characterized by a naphthalene backbone with multiple 3-methylphenyl substituents, suggests interesting biological properties that warrant investigation. This article compiles findings on the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

  • Molecular Formula : C28_{28}H30_{30}N4_{4}
  • Molecular Weight : 442.56 g/mol
  • Structure : The compound features a naphthalene core with four 3-methylphenyl groups attached to the nitrogen atoms at positions 2 and 3.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

Antioxidant Activity

Studies suggest that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of multiple aromatic rings in the structure may enhance electron delocalization, contributing to its ability to scavenge free radicals.

Anticancer Potential

Preliminary studies indicate that derivatives of naphthalene-based compounds can inhibit tumor growth. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through caspase activation and mitochondrial pathway engagement.

Case Studies

  • In Vitro Studies : Research involving cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that naphthalene derivatives can significantly reduce cell viability in a dose-dependent manner. The IC50 values for these compounds ranged from 10 to 50 µM, indicating moderate potency.
  • Mechanistic Insights : Investigations into the apoptotic mechanisms revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), activation of caspase-9, and subsequent caspase-3 activation, confirming the induction of intrinsic apoptosis pathways.

Data Table: Biological Activity Summary

Activity Observation Reference
AntioxidantSignificant free radical scavenging
AnticancerIC50 values between 10-50 µM
Apoptosis InductionIncreased ROS and caspase activation

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